
2,3-Dihydroindol-1-yl-(6-fluoro-2-methyl-4-quinolinyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dihydroindol-1-yl-(6-fluoro-2-methyl-4-quinolinyl)methanone is a member of quinolines.
Applications De Recherche Scientifique
Spectroscopic Properties
A study explored the electronic absorption, excitation, and fluorescence properties of compounds similar to 2,3-Dihydroindol-1-yl-(6-fluoro-2-methyl-4-quinolinyl)methanone. These compounds exhibited dual fluorescence in various solvents, influenced by intramolecular hydrogen bonds and methyl/alkyl substitution, which affect the energy of molecular orbitals. This research is valuable for understanding the spectroscopic behavior of such compounds (Al-Ansari, 2016).
Synthesis and Characterization
Several studies focus on synthesizing and characterizing compounds structurally related to this compound. These include novel methods for synthesizing related compounds, understanding their crystal structure and DFT (Density Functional Theory) calculations to predict molecular behaviors. Such research aids in the development of new synthetic pathways and understanding the physical and chemical properties of these compounds (Harano et al., 2007), (Huang et al., 2021).
Biomedical Analysis
A compound with characteristics similar to this compound was found to have strong fluorescence in a wide pH range, making it useful for biomedical analysis. The stability and fluorescence properties of these compounds can be applied in labeling and detecting biological molecules (Hirano et al., 2004).
Propriétés
Formule moléculaire |
C19H15FN2O |
|---|---|
Poids moléculaire |
306.3 g/mol |
Nom IUPAC |
2,3-dihydroindol-1-yl-(6-fluoro-2-methylquinolin-4-yl)methanone |
InChI |
InChI=1S/C19H15FN2O/c1-12-10-16(15-11-14(20)6-7-17(15)21-12)19(23)22-9-8-13-4-2-3-5-18(13)22/h2-7,10-11H,8-9H2,1H3 |
Clé InChI |
BFVWWCZCYHAJBI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C=C(C=CC2=N1)F)C(=O)N3CCC4=CC=CC=C43 |
SMILES canonique |
CC1=CC(=C2C=C(C=CC2=N1)F)C(=O)N3CCC4=CC=CC=C43 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




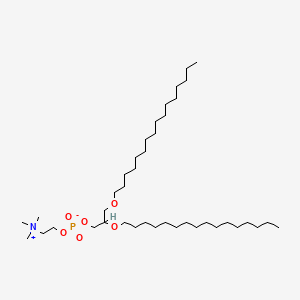
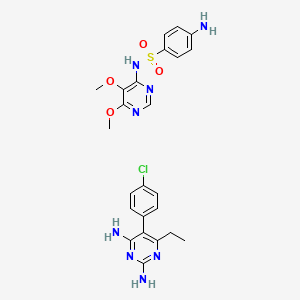
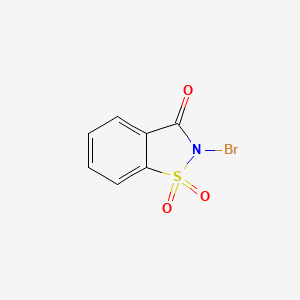


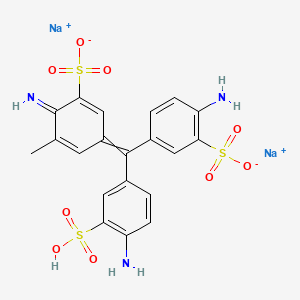
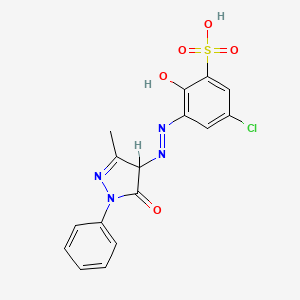
![1-[3-acetyl-5-[(2-amino-1,6-dimethylpyrimidin-4-ylidene)amino]phenyl]ethanone hydrochloride](/img/structure/B1208131.png)




